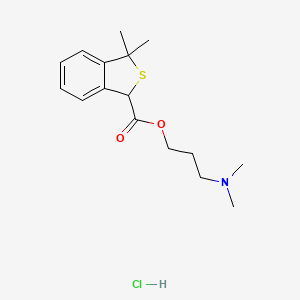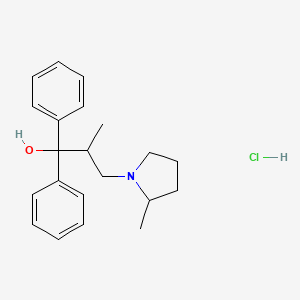
1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom, which is further connected to two phenyl groups, a methyl group, and a pyrrolidinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of benzophenone with methylmagnesium bromide to form 1,1-diphenyl-2-methylpropan-1-ol. This intermediate is then reacted with 5-methylpyrrolidine under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts such as aluminum chloride (AlCl₃) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzophenone derivatives, while reduction can produce various alcohols .
Aplicaciones Científicas De Investigación
1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biological molecules, influencing their structure and function. The phenyl and pyrrolidinyl groups may also interact with hydrophobic regions of proteins, affecting their activity .
Comparación Con Compuestos Similares
Similar Compounds
1,1-Diphenyl-2-methyl-3-(3,5-dimethylmorpholino)propanol: Similar structure but with a morpholino group instead of a pyrrolidinyl group.
Indole Derivatives: Compounds containing an indole nucleus, which exhibit diverse biological activities.
Uniqueness
1,1-Diphenyl-2-methyl-3-(5-methylpyrrolidinyl)propanol hydrochloride is unique due to the presence of both phenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
35632-65-6 |
|---|---|
Fórmula molecular |
C21H28ClNO |
Peso molecular |
345.9 g/mol |
Nombre IUPAC |
2-methyl-3-(2-methylpyrrolidin-1-yl)-1,1-diphenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C21H27NO.ClH/c1-17(16-22-15-9-10-18(22)2)21(23,19-11-5-3-6-12-19)20-13-7-4-8-14-20;/h3-8,11-14,17-18,23H,9-10,15-16H2,1-2H3;1H |
Clave InChI |
AOKIFYGYXTWJJY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCN1CC(C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


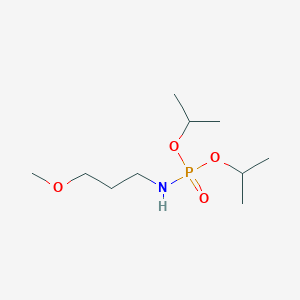
![Methyl 4-[4-[2-acetyloxyethyl(benzyl)amino]phenyl]butanoate](/img/structure/B14690303.png)
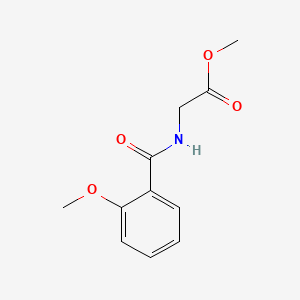
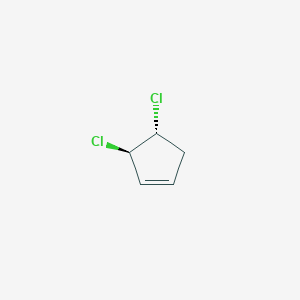

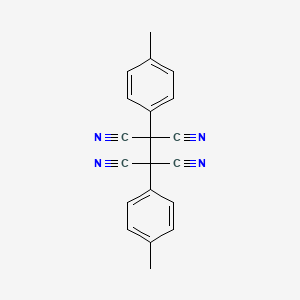

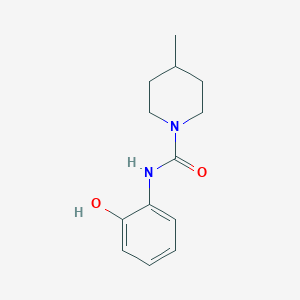
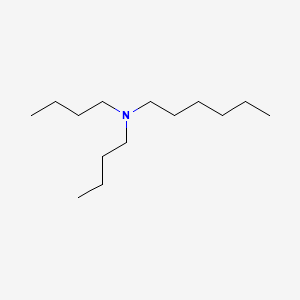
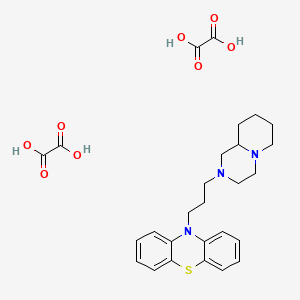
![N-[(2,3-Dichlorophenyl)methyl]-N,N-dimethyldodecan-1-aminium chloride](/img/structure/B14690370.png)

